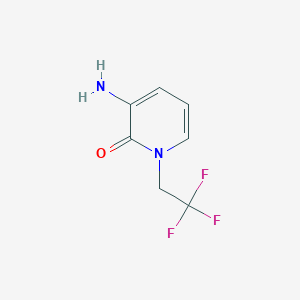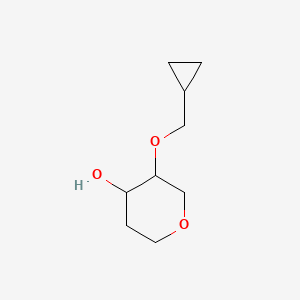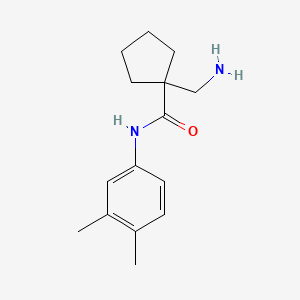
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide
描述
1-(Aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide (abbreviated as AMCPC) is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid with a melting point of 108-111°C and a boiling point of 223-225°C. AMCPC is a versatile compound that is used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.
科学研究应用
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent in drug development, and as a tool to study biochemical and physiological processes. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide can be used in combination with other compounds to study enzyme inhibition, protein-protein interactions, and enzyme-substrate interactions.
作用机制
The mechanism of action of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to interact with certain receptors in the brain, which may explain its effects on neurotransmission.
生化和生理效应
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to reduce inflammation and to inhibit the production of pro-inflammatory mediators such as cytokines. Finally, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to affect the release of hormones, including cortisol and epinephrine.
实验室实验的优点和局限性
One of the main advantages of using 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in laboratory experiments is its low toxicity. It is relatively non-toxic and does not cause adverse effects at the concentrations used in scientific research. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is relatively stable, making it suitable for use in long-term experiments.
However, there are some limitations to using 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
未来方向
There are several potential future directions for the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in scientific research. One possibility is the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in combination with other compounds to study enzyme inhibition, protein-protein interactions, and enzyme-substrate interactions. Another possibility is the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in drug development, as it has been shown to have a variety of biochemical and physiological effects. Finally, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide could be used to study the effects of neurotransmitters on the brain, as it has been shown to interact with certain receptors in the brain.
属性
IUPAC Name |
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-5-6-13(9-12(11)2)17-14(18)15(10-16)7-3-4-8-15/h5-6,9H,3-4,7-8,10,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYRKCLFVNYICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



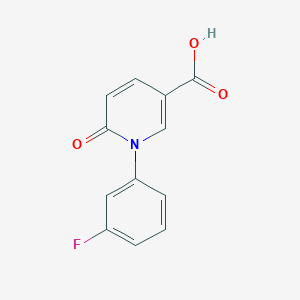
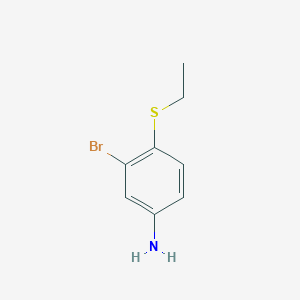
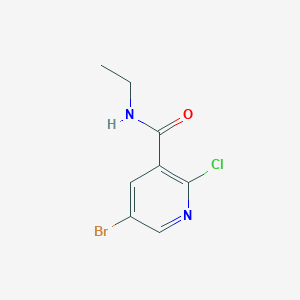
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
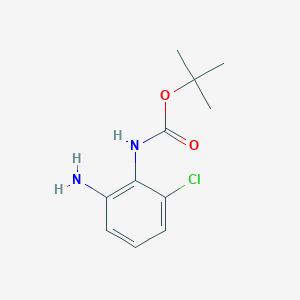
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
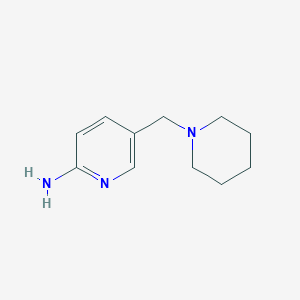
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)
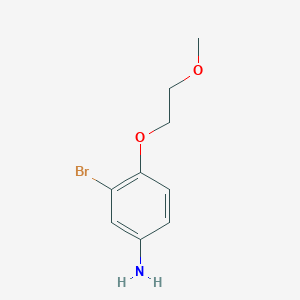
amine](/img/structure/B1527304.png)
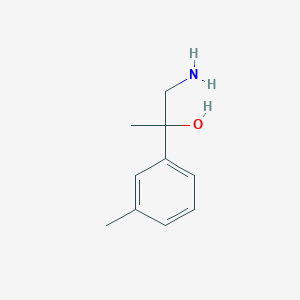
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)
